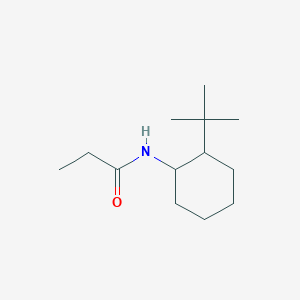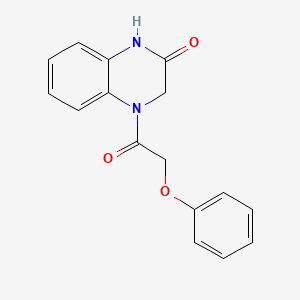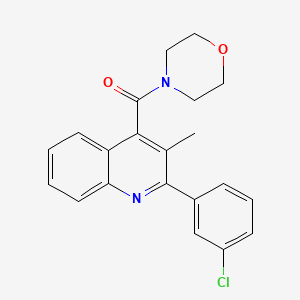
N-(2-tert-butylcyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-butylcyclohexyl)propanamide, also known as BAC, is a compound that has gained attention in scientific research due to its unique properties. BAC is a chiral compound, which means it has two mirror-image forms that can have different biological effects.
Mechanism of Action
N-(2-tert-butylcyclohexyl)propanamide is believed to work by blocking the activity of voltage-gated sodium channels. This prevents the influx of sodium ions into neurons, which is necessary for the propagation of action potentials. By blocking this process, N-(2-tert-butylcyclohexyl)propanamide can decrease the activity of neurons and reduce pain sensation.
Biochemical and Physiological Effects:
N-(2-tert-butylcyclohexyl)propanamide has been shown to have a low toxicity profile, making it a promising candidate for further study. It has also been shown to have a longer duration of action compared to lidocaine. N-(2-tert-butylcyclohexyl)propanamide has been studied in animal models and has been shown to be effective in reducing pain sensation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-tert-butylcyclohexyl)propanamide in lab experiments is its low toxicity profile. This makes it a safer option compared to other anesthetic agents. However, one limitation is that N-(2-tert-butylcyclohexyl)propanamide is a chiral compound, which means that its two mirror-image forms can have different biological effects. This can complicate experiments and require careful consideration of the specific form of N-(2-tert-butylcyclohexyl)propanamide being used.
Future Directions
There are several potential future directions for research on N-(2-tert-butylcyclohexyl)propanamide. One area of interest is its potential as a local anesthetic for dental procedures. N-(2-tert-butylcyclohexyl)propanamide has also been studied for its potential as an anti-arrhythmic agent, as it has been shown to modulate the activity of cardiac ion channels. Additionally, further study is needed to determine the optimal dosage and administration method for N-(2-tert-butylcyclohexyl)propanamide in order to maximize its effectiveness as an anesthetic agent.
Synthesis Methods
The synthesis of N-(2-tert-butylcyclohexyl)propanamide involves the reaction of 2-tert-butylcyclohexanone with propanoyl chloride in the presence of a base. This reaction yields N-(2-tert-butylcyclohexyl)propanamide as a white crystalline solid. The purity of the compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-(2-tert-butylcyclohexyl)propanamide has been studied for its potential as an anesthetic agent. It has been shown to have a similar potency to lidocaine, a commonly used local anesthetic. N-(2-tert-butylcyclohexyl)propanamide has also been studied for its ability to modulate the activity of ion channels, specifically the voltage-gated sodium channels that are responsible for the propagation of action potentials in neurons. This modulation can lead to a decrease in pain sensation.
properties
IUPAC Name |
N-(2-tert-butylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-5-12(15)14-11-9-7-6-8-10(11)13(2,3)4/h10-11H,5-9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALNGVQVNBYWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCCC1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(benzylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5312968.png)
![N,5,7-trimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5312973.png)

![N-(4-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5312989.png)
![N-[1-(4-sec-butylphenyl)propyl]propanamide](/img/structure/B5313000.png)
![2,5-dimethyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5313007.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5313011.png)
![3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5313025.png)
![3-sec-butyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5313039.png)
![2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5313046.png)
